molecular formula C28H22N4O3S B2992074 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide CAS No. 394229-70-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

Cat. No.: B2992074
CAS No.: 394229-70-0
M. Wt: 494.57
InChI Key: BXGMJZOWUVJAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a structurally complex molecule featuring a benzimidazole core linked to a phenyl group, which is further connected to a benzamide moiety modified with a 2,3-dihydroindole sulfonyl substituent. This compound’s design integrates multiple pharmacophores: the benzimidazole group is known for its role in kinase inhibition and DNA intercalation , while the sulfonyl group may enhance binding to enzymatic active sites, as seen in sulfonamide-based inhibitors .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S/c33-28(29-22-13-9-20(10-14-22)27-30-24-6-2-3-7-25(24)31-27)21-11-15-23(16-12-21)36(34,35)32-18-17-19-5-1-4-8-26(19)32/h1-16H,17-18H2,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMJZOWUVJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reactions are carried out under relatively mild conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl formamide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets due to its complex aromatic system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Benzamide Scaffolds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Properties Source
Target Compound Benzimidazole-phenyl + indole-sulfonyl benzamide ~507.5 (estimated) Potential kinase/DNA interaction (inferred) -
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide Pentyloxy group replaces indole-sulfonyl 399.49 Not reported; lipophilic side chain may enhance membrane permeability
(2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide Chromene-imino group introduces planar aromaticity; methoxy enhances solubility 500.55 Predicted DNA intercalation due to chromene system
4-Benzoyl-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]benzamide (F0816-0599) Benzoyl substitution lacks sulfonyl; likely reduced enzyme-binding affinity ~395 (estimated) Catalogued for screening (Life Chemicals)

Analogues with Heterocyclic Modifications

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Properties Source
N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-Pyrazol-5-yl]-4-(4-Methylpiperazin-1-yl)benzamide (Compound 10) Pyrazole-piperazine replaces indole-sulfonyl; improves solubility and FOXO1 inhibition ~434 (estimated) FOXO1 inhibitor with high cellular permeability
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)benzamide Imidazole replaces benzimidazole; halogenation enhances cytotoxicity ~342 (estimated) Anticancer activity against cervical cancer
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] Triazole-thione tautomerism; sulfonyl group retained ~450–480 (estimated) Enzymatic inhibition (IR data confirms tautomerism)

Key Comparison Metrics

  • Molecular Weight : The target compound (~507.5 g/mol) is heavier than simpler derivatives (e.g., 399.49 g/mol in ), which may impact bioavailability.
  • Solubility : The indole-sulfonyl group introduces polarity compared to pentyloxy (lipophilic) or chromene (planar aromatic) substituents.
  • Binding Interactions : Sulfonyl groups (target compound) are associated with hydrogen bonding to enzymes, while imidazole () or pyrazole-piperazine () moieties target kinase pockets.
  • Synthetic Complexity : The indole-sulfonyl group requires multi-step sulfonylation (similar to ), whereas triazole derivatives () employ click chemistry.

Research Findings and Implications

  • Kinase Inhibition : Compounds with benzimidazole cores (e.g., ) and sulfonamide groups () show kinase inhibitory activity. The target’s indole-sulfonyl moiety may synergize these effects.
  • Anticancer Potential: Imidazole derivatives () and chromene-carboxamides () demonstrate cytotoxicity, suggesting the target compound could be optimized for oncology applications.
  • Structural Optimization : Replacing the indole-sulfonyl with a triazole () or piperazine () group alters target selectivity and pharmacokinetics, highlighting avenues for derivatization.

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a benzodiazole moiety with a sulfonamide functionality. The molecular formula is C21H19N3O2SC_{21}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 393.46 g/mol. Its structural components suggest potential interactions with various biological targets.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. The compound may exhibit inhibitory effects against bacterial strains and fungi due to its ability to disrupt cellular processes . Studies have demonstrated that certain benzodiazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to anti-inflammatory activities by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
  • Modulation of Signaling Pathways : The compound could alter key signaling pathways involved in cell growth and survival, particularly those associated with growth factor receptors .

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent increase in cytotoxicity correlating with elevated ROS levels and apoptosis markers .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of benzodiazole derivatives against various pathogens. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against both Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.